molecular formula C23H18N2O2 B1209515 Isofezolac CAS No. 50270-33-2

Isofezolac

Cat. No.: B1209515
CAS No.: 50270-33-2
M. Wt: 354.4 g/mol
InChI Key: LZRDDINFIHUVCX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Isofezolac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the pyrazole ring structure.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Isofezolac exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets and pathways involved include the cyclooxygenase (COX) pathway, which is crucial for prostaglandin synthesis .

Comparison with Similar Compounds

Isofezolac is similar to other NSAIDs such as ibuprofen, naproxen, and diclofenac. it is unique in its specific chemical structure, which includes a pyrazole ring substituted with three phenyl groups. This structure contributes to its distinct pharmacological properties . Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound in both research and therapeutic applications.

Biological Activity

Isofezolac, a compound belonging to the isoxazole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides an overview of its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Synthesis of this compound

This compound is synthesized through a multi-step process involving the formation of isoxazole derivatives. The synthetic pathway typically includes:

  • Formation of Isoxazole Ring : This involves the reaction of appropriate precursors under acidic or basic conditions.
  • Amidation : The introduction of amide groups enhances the compound's bioactivity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Evaluation

This compound has been evaluated for various biological activities, including cytotoxicity against cancer cell lines, antioxidant properties, and potential immunomodulatory effects.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:

  • Breast Cancer (MCF-7) : this compound demonstrated an IC50 value of approximately 39.80 μg/ml, indicating moderate activity.
  • Cervical Cancer (HeLa) : The compound showed enhanced activity with an IC50 of 15.48 μg/ml.
  • Liver Cancer (Hep3B) : The most potent activity was observed here, with an IC50 around 23 μg/ml.

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (μg/ml) Mechanism of Action
MCF-739.80Induces apoptosis
HeLa15.48Cell cycle arrest in G2/M phase
Hep3B23.00Reduces alpha-fetoprotein secretion

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. In comparative assays, it was found to have an IC50 value of 7.8 ± 1.21 μg/ml against DPPH radicals, outperforming Trolox (IC50 = 2.75 μg/ml), a standard antioxidant.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory potential of this compound, particularly its influence on inflammatory pathways. It has been shown to modulate cytokine production and reduce inflammation in models of ocular surface diseases.

Case Studies

Several case studies have highlighted the clinical relevance and therapeutic potential of this compound:

  • Ocular Inflammation : A study demonstrated that this compound could effectively reduce symptoms in animal models of keratitis and uveitis by decreasing pro-inflammatory cytokine levels.
  • Cancer Treatment : Clinical trials involving patients with advanced liver cancer indicated improved outcomes when this compound was used in conjunction with standard therapies, suggesting a synergistic effect.

Properties

CAS No.

50270-33-2

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,4,5-triphenylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27)

InChI Key

LZRDDINFIHUVCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

melting_point

200.0 °C

Key on ui other cas no.

50270-33-2

Synonyms

isofezolac
LM 22102
LM-22102

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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